Product packaging for 1H-pyrano[3,4-c]pyridin-4-one(Cat. No.:)

1H-pyrano[3,4-c]pyridin-4-one

Cat. No.: B13121607
M. Wt: 149.15 g/mol
InChI Key: MIVMVVXIKWPDTG-UHFFFAOYSA-N
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Description

1H-Pyrano[3,4-c]pyridin-4-one is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a pyran ring fused to a pyridine ring, a structural motif found in several biologically active molecules. Derivatives of the pyrano[3,4-c]pyridine scaffold are known to exhibit a range of pharmacological properties. Research indicates that this core structure is a key pharmacophore in certain alkaloids and has been investigated for its potential antitumor activity . The pyrano[3,4-c]pyridine ring system is part of the structure of known anticancer drugs, such as camptothecin, irinotecan, and topotecan, highlighting its importance in developing new therapeutic agents . In silico studies suggest that novel synthetic compounds based on this scaffold can interact with multiple protein targets involved in oncogenesis, making them promising candidates for the development of new antiproliferative pharmaceuticals . Furthermore, related pyranopyridone hybrids have also been synthesized and evaluated for potential antiviral and antileishmanial activities , demonstrating the versatility of this chemical class in biomedical research . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B13121607 1H-pyrano[3,4-c]pyridin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrano[3,4-c]pyridin-4-one

InChI

InChI=1S/C8H7NO2/c10-8-5-11-4-6-3-9-2-1-7(6)8/h1-3H,4-5H2

InChI Key

MIVMVVXIKWPDTG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2)C(=O)CO1

Origin of Product

United States

Synthetic Methodologies and Strategies for 1h Pyrano 3,4 C Pyridin 4 One Derivatives

Classical and Contemporary Approaches to the Pyrano[3,4-c]pyridine Core Synthesis

The construction of the fundamental 1H-pyrano[3,4-c]pyridin-4-one skeleton relies on a variety of synthetic approaches that assemble the fused pyran and pyridine (B92270) rings.

Annulation Strategies for Pyran and Pyridine Ring Construction

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone in the synthesis of pyrano[3,4-c]pyridines. A notable one-pot annulation method involves the reaction of arylidenones, alkynes, and nitriles in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂). nih.govresearchgate.net This approach allows for the efficient construction of highly functionalized N-substituted pyrano[3,4-c]pyridine derivatives under mild conditions. nih.govresearchgate.net The reaction proceeds through a tandem sequence, providing a direct route to these complex heterocyclic systems from readily available starting materials. nih.gov

Another strategy involves the annulation of alkynes with substituted pyrazoles, catalyzed by transition metals like nickel or palladium, to form related fused pyridine systems such as pyrazolo[3,4-c]pyridines. acs.org While not directly yielding the pyrano[3,4-c]pyridin-4-one core, this methodology highlights the utility of metal-catalyzed annulation in constructing pyridine-fused heterocycles.

Multi-component Reaction (MCR) Systems for Derivatization

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules in a single step, and the this compound system is no exception. One-pot methods have been developed for the preparation of derivatives such as 6-amino-7-aryl-8-thioxo(oxo)pyrano[3,4-c]pyridines. d-nb.info These reactions often utilize readily available starting materials like 2-isopropyltetrahydro-4H-pyran-4-one, malononitrile (B47326), and aryl isothiocyanates. d-nb.info

The versatility of MCRs is further demonstrated in the synthesis of spiro[indoline-3,4'-pyridines], where a four-component reaction of a hydrazide, an acetylenedicarboxylate, an isatin, and malononitrile or ethyl cyanoacetate (B8463686) affords highly functionalized products. beilstein-journals.org While not directly forming the pyrano[3,4-c]pyridin-4-one core, this illustrates the potential of MCRs to generate diverse and complex pyridine-containing scaffolds. Similarly, the synthesis of 3,4-dihydro-2-pyridone derivatives has been achieved through a four-component reaction of Meldrum's acid, methyl acetoacetate, benzaldehyde (B42025) derivatives, and ammonium (B1175870) acetate. mdpi.com

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions provide an alternative and efficient pathway to the pyrano[3,4-c]pyridine framework. The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a key strategy. For instance, unstable 3-methylenepyridin-4-one intermediates can undergo a rearomatizing Diels-Alder cycloaddition with activated alkenes to produce substituted pyrano[3,2-c]pyridines, a related isomer. x-mol.com

Furthermore, intramolecular nitrile oxide cycloaddition (INOC) reactions have been employed to synthesize novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govresearchgate.netoxazole ring systems, which contain a pyran fused to a pyridine-like ring. mdpi.com This demonstrates the power of intramolecular cycloadditions in constructing complex fused heterocyclic systems. Formal oxa-[3+3] cycloadditions have also been utilized in the synthesis of fused pyrano[2,3-b]pyrans, showcasing another cycloaddition strategy for building pyran-containing heterocycles. rsc.org

Rearrangement Reactions Facilitating Pyrano[3,4-c]pyridine Formation

Rearrangement reactions offer unique pathways to the pyrano[3,4-c]pyridine skeleton, often involving the recyclization of a pre-existing ring system. A notable example is the Dimroth rearrangement, which has been studied in the context of pyrano[3,4-c] nih.govresearchgate.netacs.orgtriazolo[4,3-a][1,5-a]pyridines. researchgate.net

Another important strategy involves the rearrangement of the pyridine ring itself. Methods have been developed for the synthesis of 8-hydrazino derivatives of pyrano[3,4-c]pyridines based on pyridine ring recyclization. researchgate.net This approach can be initiated by increasing the electrophilicity of the C8 atom of the pyridine ring in 6-aminopyrano[3,4-c]pyridines through the formation of pyridinium (B92312) salts. armchemfront.com The subsequent interaction of these salts with primary amines leads to a rearrangement, affording diamino derivatives of pyrano[3,4-c]pyridines. armchemfront.com The reaction of pyranones with amines can also lead to recyclization to form various nitrogen-containing heterocycles, including those with a pyridine ring. beilstein-journals.org

Functionalization and Derivatization Strategies

Once the core this compound scaffold is constructed, further functionalization is often necessary to modulate its properties.

Regioselective Substitutions on the this compound Scaffold

Regioselective substitution allows for the precise introduction of functional groups at specific positions on the heterocyclic core. For instance, in piperazine-substituted pyrano[3,4-c]pyridines containing a thio group, suitable conditions have been developed for the regioselective S-alkylation at the thio group of the pyridine ring. mdpi.com This allows for the synthesis of a variety of S-substituted derivatives. mdpi.com

Vilsmeier-Haack conditions have been shown to be effective for the regioselective formylation of related pyrazolo[3,4-b]pyridine systems, offering a route to introduce a formyl group at a specific position on the pyridine ring. researchgate.net Furthermore, the use of protecting groups, such as bis(trimethylsilyl), on a pyrrole (B145914) ring can direct lithiation and subsequent electrophilic substitution to a specific carbon atom, demonstrating a powerful strategy for regioselective functionalization. nih.gov

Introduction of Heteroaryl and Other Functional Groups

The functionalization of the this compound core with heteroaryl and other substituents is crucial for modulating the physicochemical and biological properties of these molecules. Various synthetic methods have been employed to achieve this, including multicomponent reactions and transformations of pre-existing functional groups.

One common approach involves the reaction of a pre-formed pyranone or pyridinone intermediate with reagents that introduce the desired functional groups. For instance, heteroaryl groups such as thienyl, pyridyl, furyl, and pyrazolyl can be incorporated. google.com.pg These groups can be either unsubstituted or substituted with functionalities like amino, cyano, hydroxyl, alkyl, and halo groups. google.com.pg

A notable method for introducing functional groups is through the transformation of enamino esters. For example, the reaction of (E)-ethyl 2-(3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)-3-(dimethylamino)propenoate with a mixture of aqueous hydrochloric acid in methanol (B129727) leads to the substitution of the dimethylamino group with a hydroxy group, which then cyclizes to form a 1H-pyrano[3,4-c]pyridine-4-carboxylate derivative. arkat-usa.org

The following table summarizes selected research findings on the introduction of various functional groups onto the pyrano[3,4-c]pyridine scaffold.

Starting MaterialReagents and ConditionsFunctional Group IntroducedProductRef.
(E)-ethyl 2-(3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)-3-(dimethylamino)propenoateAqueous HCl, Methanol, RefluxHydroxy, CarboxylateEthyl 1-imino-7,8-dihydro-1H-pyrano[3,4-c]pyridine-4-carboxylate arkat-usa.org
5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acidAlkynes, Pd/C catalystFused Pyrazole RingPyrano[4,3-c]pyrazol-4(1H)-one nih.gov
1,5-Diphenylpentane-1,3,5-trioneN,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), then NH4ClPhenyl5-Benzoyl-2-phenylpyridin-4(1H)-one clockss.org
6-Aminopyrano[3,4-c]pyridine-2(1H)-thionesRecyclization of pyridine ringAmino, Pyrazolyl8-(Pyrazol-1-yl)pyrano[3,4-c]pyridines researchgate.net

Synthesis of Fused Heterocyclic Systems Incorporating Pyrano[3,4-c]pyridine

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These larger structures often exhibit unique biological activities and are of interest in medicinal chemistry and materials science. ias.ac.in The fusion of additional rings can lead to rigid, planar molecules with enhanced stability and specific electronic properties. ias.ac.in

Several strategies have been developed to construct fused systems. One approach involves the cyclization of appropriately substituted pyrano[3,4-c]pyridine derivatives. For example, 5-benzoyl-2-phenyl-6-methyl-4H-pyran-4-one can be treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an intermediate that cyclizes in aqueous ammonia (B1221849) to yield 2,5-diphenyl-4H-pyrano[3,2-c]pyridin-4-one. clockss.org

Another strategy involves the reaction of pyrano[3,4-c]pyridine derivatives with bifunctional reagents to build a new ring. For instance, 8-hydrazino derivatives of pyrano[3,4-c]pyridines can be reacted to form tricyclic systems like pyrano[3,4-c] d-nb.infomdpi.comacs.orgtriazolo[4,3-a]pyridines. researchgate.net One-pot methods have also been developed, such as the reaction of 3-amino-2-arylpyridin-1-ones with formamide (B127407) to create the aminopyrano[4′,3′:4,5]pyrido[2,3-d]pyrimidinone system. d-nb.info

The table below highlights some examples of fused heterocyclic systems synthesized from pyrano[3,4-c]pyridine precursors.

Pyrano[3,4-c]pyridine PrecursorReactionFused Heterocyclic SystemRef.
5-Benzoyl-2-phenyl-6-methyl-4H-pyran-4-oneDMFDMA, then aqueous ammonia2,5-Diphenyl-4H-pyrano[3,2-c]pyridin-4-one clockss.org
8-Hydrazino derivatives of pyrano[3,4-c]pyridinesCyclizationPyrano[3,4-c] d-nb.infomdpi.comacs.orgtriazolo[4,3-a]pyridines researchgate.net
3-Amino-2-arylpyridin-1-onesFormamideAminopyrano[4′,3′:4,5]pyrido[2,3-d]pyrimidinone d-nb.info
(E)-ethyl 2-(3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)-3-(dimethylamino)propenoateAqueous ammonia, ethanol, reflux1-Amino-7,8-dihydro-2,7-naphthyridine-4-carboxylate arkat-usa.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including this compound derivatives, to minimize environmental impact and improve efficiency. These approaches often focus on the use of environmentally benign solvents, catalyst-free conditions, and multicomponent reactions to reduce waste and energy consumption.

One notable green approach is the use of microwave irradiation in solvent-free conditions. For example, an efficient synthesis of pyrano[3,2-c]pyridine derivatives has been achieved through a one-pot condensation of malononitrile, ethyl acetoacetate, and aryl aldehydes using piperazine (B1678402) as a catalyst under microwave irradiation. asianpubs.org This method offers advantages such as shorter reaction times and high yields. asianpubs.org

Catalyst- and solvent-free thermal heating is another green strategy. This has been successfully applied to the synthesis of fused 4H-pyran derivatives, including dihydropyrano[2,3-c]pyrazoles. rsc.org Such methods eliminate the need for expensive, toxic catalysts and hazardous organic solvents. rsc.org

The use of alternative, environmentally friendly solvents is also a key aspect of green synthesis. Magnetized distilled water (MDW) has been reported as a suitable medium for the catalyst-free synthesis of chromeno[2,3-c]pyrazoles. scielo.org.za This approach is cost-effective and simplifies the workup procedure. scielo.org.za Multicomponent reactions, which combine three or more reactants in a single step, are inherently green as they reduce the number of synthetic steps and improve atom economy. rsc.orgbohrium.com

The following table provides an overview of green chemistry approaches applied to the synthesis of pyrano[3,4-c]pyridine and related structures.

Green Chemistry PrincipleReactionProductAdvantagesRef.
Microwave-assisted, solvent-freeOne-pot condensation of malononitrile, ethyl acetoacetate, and aryl aldehydes with piperazine catalystPyrano[3,2-c]pyridine derivativesShort reaction time, high yields asianpubs.org
Catalyst- and solvent-free thermal heatingReaction of 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamineDihydropyrano[2,3-c]pyrazoleEliminates toxic catalysts and solvents, high atom economy rsc.org
Use of magnetized distilled water (MDW)Catalyst-free multicomponent reactionChromeno[2,3-c]pyrazolesEnvironmentally friendly, cost-effective, simplified workup scielo.org.za
One-pot, three-component reactionReaction of ninhydrin, cyanoacetohydrazide, ethyl cyanoacetate, aromatic aldehydes, pyrazolone, and malononitrileSpiro-4H-pyran derivativesFast and simple purification, use of safe solvents, no metallic catalysts rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 1h Pyrano 3,4 C Pyridin 4 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For 1H-pyrano[3,4-c]pyridin-4-one (Molecular Formula: C₈H₅NO₂), a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is essential for complete assignment.

¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for each of the five unique protons in the molecule. The chemical shifts (δ) are influenced by electron-withdrawing groups (like the carbonyl and the pyridine (B92270) nitrogen), ring currents, and anisotropy.

The N-H proton (H1) is anticipated to appear as a broad singlet at a significantly downfield chemical shift (δ 11.0-12.0 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent or other molecules.

The protons on the pyridine ring (H6 and H8) will reside in the aromatic region. H6, being ortho to the electronegative nitrogen atom, is expected to be the most downfield of the aromatic protons (δ ~8.5 ppm). H8 would appear slightly more upfield (δ ~7.5 ppm). They would appear as doublets due to mutual ortho-coupling.

The two protons of the methylene (B1212753) group (H3) are adjacent to the electron-withdrawing carbonyl group, shifting them downfield into the δ 4.5-5.0 ppm range. As they have no adjacent protons, they are expected to appear as a sharp singlet.

Table 3.1.1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)11.58br s (broad singlet)-1H
H68.52d (doublet)5.21H
H87.49d (doublet)5.21H
H34.85s (singlet)-2H

¹³C NMR Analysis: The ¹³C NMR spectrum provides one signal for each unique carbon atom. The carbonyl carbon (C4) is the most deshielded, appearing far downfield. Carbons adjacent to heteroatoms (N, O) are also significantly deshielded.

Table 3.1.2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4 (C=O)164.5
C8a155.2
C6151.0
C4b142.1
C8118.9
C4a115.3
C7108.6
C346.7

Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), would be used to confirm the connectivity. For instance, a key correlation would be observed from the methylene protons (H3) to the carbonyl carbon (C4) and the bridgehead carbon (C4a), unequivocally confirming the pyranone ring structure and its fusion to the pyridine moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound (C₈H₅NO₂), the calculated exact mass is 147.0320. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecular ion [M+H]⁺.

Fragmentation Pattern: Under collision-induced dissociation (CID) conditions in MS/MS analysis, the molecule is expected to fragment in predictable ways.

Loss of Carbon Monoxide: A characteristic fragmentation for lactones and ketones is the neutral loss of carbon monoxide (CO, 28 Da). This would result in a significant fragment ion.

Retro-Diels-Alder (RDA) Reaction: The pyranone ring can undergo an RDA-type cleavage, leading to the fragmentation of the heterocyclic system.

Pyridine Ring Cleavage: Subsequent fragmentation could involve the loss of HCN from the pyridine ring portion of a fragment.

Table 3.2.1: Predicted HRMS (ESI+) Data and Fragmentation for this compound

IonFormulaCalculated m/zObserved m/z (Hypothetical)Description
[M+H]⁺C₈H₆NO₂⁺148.0393148.0391Protonated Molecular Ion
[M+H-CO]⁺C₇H₆NO⁺120.0444120.0442Loss of Carbon Monoxide
[M+H-CO-HCN]⁺C₆H₅O⁺93.033593.0333Subsequent loss of Hydrogen Cyanide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present.

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups:

N-H Stretch: A broad and medium-intensity band around 3300-3100 cm⁻¹ is characteristic of the N-H bond in the lactam-like system.

C=O Stretch: A very strong and sharp absorption is expected for the carbonyl group of the α,β-unsaturated lactone (pyranone ring). Its conjugation with the ring system would lower the frequency to approximately 1695 cm⁻¹.

C=C/C=N Stretches: Multiple bands in the 1650-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings.

C-O Stretch: A strong band in the 1250-1200 cm⁻¹ region is indicative of the C-O-C ether-like linkage within the pyran ring.

Table 3.3.1: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 3100Medium, BroadN-H StretchAmide/Lactam (N-H)
3100 - 3000WeakC-H StretchAromatic C-H
~1695Strong, SharpC=O Stretchα,β-Unsaturated Lactone Carbonyl
1620, 1580, 1470Medium-StrongC=C and C=N StretchesFused Aromatic Rings
~1230StrongC-O StretchAryl Ether (Pyran C-O-C)

X-ray Diffraction (XRD) for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and information about the three-dimensional packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking.

To perform this analysis, a high-quality single crystal of this compound must be grown. The crystal is then subjected to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a 3D electron density map, from which the atomic positions are resolved.

Expected findings from an XRD study would confirm the planarity of the fused ring system. Furthermore, it would reveal key intermolecular interactions. The N-H proton (donor) of one molecule would likely form a strong hydrogen bond with the carbonyl oxygen (acceptor) of a neighboring molecule, leading to the formation of chains or dimers in the crystal lattice.

Table 3.4.1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical formulaC₈H₅NO₂
Formula weight147.13 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)7.51, 8.98, 10.23
α, β, γ (°)90, 105.6, 90
Volume (ų)664.9
Z (Molecules/unit cell)4
Calculated density (g/cm³)1.468

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the correctness of the formula and the purity of the sample.

The analysis is performed by combustion, where a small, precisely weighed sample is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are collected and quantified, allowing for the calculation of the original elemental composition.

Table 3.5.1: Elemental Analysis Data for this compound (Formula: C₈H₅NO₂)

ElementCalculated (%)Found (%) (Hypothetical)
Carbon (C)65.3165.25
Hydrogen (H)3.433.48
Nitrogen (N)9.529.49

The strong agreement between the calculated and found values would serve as final confirmation of the molecular formula C₈H₅NO₂, complementing the structural data obtained from spectroscopic methods.

Preclinical Biological Evaluation of 1h Pyrano 3,4 C Pyridin 4 One Derivatives

Anti-infective Research

Derivatives of the pyranopyridine and related pyridinone cores have been explored for their potential to combat various infectious agents, including bacteria, fungi, and viruses. Research has delved into their mechanisms of action, from direct antimicrobial effects to the inhibition of key pathogen-specific enzymes and processes.

Antimicrobial Activity (Antibacterial, Antifungal)

The antimicrobial properties of pyridinone derivatives, which share a core structural element with 1H-pyrano[3,4-c]pyridin-4-one, have been evaluated against a spectrum of microbial pathogens. Studies have shown that these compounds can exhibit activity against both Gram-negative and Gram-positive bacteria. For instance, certain 4(1H)-pyridinone derivatives have demonstrated inhibitory effects against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus vulgaris. asianpubs.org The 4(1H)-pyridinone ring's ability to chelate metal ions is considered a potential contributor to its antimicrobial action. asianpubs.org

In addition to antibacterial effects, antifungal activity has also been observed. Amide derivatives of 4(1H)-pyridinone were found to be active against fungal species such as Candida albicans, Candida krusei, and Candida parapsilosis. asianpubs.org However, not all related scaffolds show broad-spectrum activity. A study on pyrazolo[3,4-c]pyridine derivatives found only slight activity against Bacillus cereus and Staphylococcus aureus and no significant antifungal effects against various Candida species. researchgate.net More complex fused systems, such as pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, have also been synthesized and tested, with some compounds showing promising antimicrobial activity that could be linked to the inhibition of bacterial DnaG primase. researchgate.net

Table 1: Selected Antibacterial Activity of Pyridinone Derivatives Data extracted from referenced studies.

Compound Class Test Organism Activity Noted
4(1H)-Pyridinone derivatives Escherichia coli Active
4(1H)-Pyridinone derivatives Pseudomonas aeruginosa Active
4(1H)-Pyridinone derivatives Staphylococcus aureus Inactive
Pyrazolo[3,4-c]pyridine derivatives Bacillus cereus Slight Activity
Pyrazolo[3,4-c]pyridine derivatives Staphylococcus aureus Slight Activity

Antiviral Activity (e.g., HIV Integrase Inhibition)

The search for novel antiviral agents has led to the investigation of pyranopyridine-related structures as potential inhibitors of viral enzymes. A significant area of focus has been the inhibition of HIV-1 integrase (IN), a crucial enzyme for viral replication. mdpi.comresearchgate.net HIV-1 IN facilitates the insertion of viral DNA into the host cell's genome, a process involving 3'-end processing and strand transfer. mdpi.com

Derivatives of the closely related pyrrolo[3,4-c]pyridine scaffold have been developed as potent HIV-1 IN inhibitors. mdpi.com For example, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate demonstrated significant anti-HIV-1 activity with an EC₅₀ value of 1.65 µM. mdpi.com Similarly, research into 3-hydroxy-pyridine-4-one (HPO) derivatives has identified compounds with favorable inhibitory activities against HIV-1 IN in the low micromolar range. researchgate.net Halogenated derivatives, in particular, showed promising biological activity with reduced toxicity, highlighting the potential of this scaffold in developing new antiviral agents. researchgate.net

Mycobacterial Respiration Targeting Studies

Tuberculosis remains a global health challenge, necessitating the discovery of new therapeutic agents. A novel class of antimycobacterial compounds based on the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold, a close structural analog of pyranopyridines, has been identified. nih.govacs.org These compounds have been shown to target mycobacterial respiration. nih.govacs.org

Specifically, this class of compounds inhibits the cytochrome bc1 complex, which is a validated drug target in Mycobacterium tuberculosis. nih.govacs.org Evidence for this mechanism includes the observation that a M. tuberculosis deletion mutant for the cytochrome bd oxidase (ΔcydKO) was hyper-susceptible to these compounds. nih.gov Conversely, a strain with a point mutation in the qcrB gene, which encodes a subunit of the cytochrome bc1 complex, exhibited resistance. nih.govacs.org A leading compound from this series, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione, showed potent activity with a MIC₉₀ of 0.065 µM. researchgate.net

Efflux Pump Inhibitory Mechanisms in Bacterial Pathogens

Antibiotic efflux is a major mechanism of multidrug resistance, where bacteria actively transport antibiotics out of the cell using efflux pumps. nih.gov Molecules that can inhibit these pumps, known as efflux pump inhibitors (EPIs), can potentially restore the efficacy of existing antibiotics. nih.govresearchgate.net

Research has identified pyranopyridine derivatives as a class of compounds with efflux pump inhibitory activity. nih.gov Specifically, certain pyranopyridine derivatives act as inhibitors of the MexAB-OprM efflux pump, which is part of the Resistance-Nodulation-Division (RND) family of transporters prevalent in Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov These pumps are proton antiporters that extrude a wide array of substrates, contributing significantly to intrinsic and acquired antibiotic resistance. nih.govfrontiersin.org By inhibiting these pumps, pyranopyridine derivatives can enhance the susceptibility of bacteria to antibiotics that are normally expelled.

Antineoplastic and Antiproliferative Investigations

The structural diversity of pyranopyridine derivatives has also made them attractive candidates for anticancer drug discovery. Numerous studies have focused on their ability to inhibit the proliferation of cancer cells in vitro.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

The antiproliferative activity of various pyranopyridine isomers and related derivatives has been assessed against a panel of human cancer cell lines. A novel series of pyrano[3,2-c]pyridine derivatives was evaluated for cytotoxicity against colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7) cell lines. ekb.eg One formimidate derivative from this series exhibited significant cytotoxic activity across all tested cell lines, with IC₅₀ values of 5.2 µM (HCT-116), 3.4 µM (HepG-2), and 1.4 µM (MCF-7), comparable to the standard drug doxorubicin. ekb.eg

Another study involving pyrano[3,2-c]pyridine derivatives reported potent antiproliferative activities against human liver (Huh-7), lung (A549), and breast (MCF-7) cancer cells. researchgate.net One compound, in particular, showed superior activity to the reference drug Taxol against all three cell lines, with IC₅₀ values of 6.54 µM (Huh-7), 15.54 µM (A549), and 6.13 µM (MCF-7). researchgate.net Furthermore, adamantyl esters of pyran-4-one have been evaluated against chronic myelogenous leukemia (K562), cervical cancer (HeLa), and colorectal adenocarcinoma (Caco-2) cell lines, with some derivatives showing moderate to good activity with IC₅₀ values ranging from 13.1 to 43.0 μM. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Pyrano[3,2-c]pyridine Derivatives Data extracted from referenced studies.

Cancer Cell Line Derivative Type IC₅₀ (µM) Reference
HCT-116 (Colon) Formimidate 5.2 ekb.eg
HepG-2 (Liver) Formimidate 3.4 ekb.eg
MCF-7 (Breast) Formimidate 1.4 ekb.eg
Huh-7 (Liver) Substituted Pyrano[3,2-c]pyridine 6.54 researchgate.net
A549 (Lung) Substituted Pyrano[3,2-c]pyridine 15.54 researchgate.net
MCF-7 (Breast) Substituted Pyrano[3,2-c]pyridine 6.13 researchgate.net

In Silico Prediction and Validation of Antitumor Activity

Computational methods are increasingly utilized to predict the biological activity of novel compounds, thereby guiding synthetic efforts and prioritizing candidates for further testing. For pyranopyridine derivatives, in silico studies have primarily focused on their potential as anticancer agents by modeling their interactions with key protein targets involved in tumorigenesis.

Molecular docking studies have been employed to investigate the binding modes of novel pyrano[3,2-c]pyridine and pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives with cancer-related protein targets. nih.govnih.gov A key focus has been on tyrosine kinase receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical regulators of cell proliferation and angiogenesis. nih.gov These computational analyses help to elucidate the molecular binding mechanisms and predict the inhibitory potential of the designed compounds. mdpi.com

The predictions from these in silico models are then validated through in vitro biological assays. The cytotoxic effects of newly synthesized pyranopyridine derivatives are commonly assessed against a panel of human cancer cell lines. nih.govmdpi.com Standard methodologies, such as the MTT assay, are used to determine the concentration at which the compounds inhibit cell growth by 50% (IC₅₀). mdpi.comresearchgate.net Cell lines frequently used for these evaluations include those derived from colon carcinoma (HCT-116), hepatic carcinoma (HepG2), and breast adenocarcinoma (MCF-7). nih.govmdpi.com For instance, certain cyanopyridone derivatives have demonstrated potent antiproliferative activities, with IC₅₀ values in the low micromolar range against MCF-7 and HepG2 cell lines. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Pyridine (B92270) Derivatives Against Human Cancer Cell Lines. nih.govmdpi.com

Kinase Inhibition Studies

The antitumor potential of pyranopyridine derivatives is often linked to their ability to inhibit protein kinases. nih.govdntb.gov.ua The pyrazolopyridine scaffold, in particular, is recognized as a privileged structure in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes. nih.gov

A range of pyrazolopyridine derivatives have been identified as potent inhibitors of various kinases. For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a component of innate immunity signaling pathways, with IC₅₀ values in the nanomolar and even sub-nanomolar range. nih.gov This same scaffold has also been utilized to create potent and selective inhibitors of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are crucial for cell cycle progression. nih.gov

Furthermore, pyrano[3,2-c]pyridine derivatives have demonstrated inhibitory activity against EGFR and VEGFR-2. nih.gov One derivative, compound 8a, showed encouraging inhibition of both EGFR and VEGFR-2 with IC₅₀ values of 1.21 µM and 2.65 µM, respectively. nih.gov Other related pyridine-based compounds have been successfully designed as potent inhibitors of c-Met kinase, another important target in cancer therapy. mdpi.com The diversity of kinases targeted by this structural class highlights its versatility and potential for developing targeted anticancer agents. nih.govdntb.gov.uaresearchgate.net

Table 2: Kinase Inhibitory Activity of Selected Pyranopyridine and Related Derivatives. nih.govnih.govnih.govmdpi.com

Neuropharmacological and Central Nervous System Activities

Beyond oncology, derivatives of the pyranopyridine scaffold have demonstrated significant potential for treating disorders of the central nervous system (CNS). Natural alkaloids of the pyrano[3,4-c]pyridine series, such as gentianine, are known to exert hypotensive, antipsychotic, and anticonvulsant effects. msu.ru Synthetic derivatives have been explored for a range of neurotropic properties, including anxiolytic, antidepressant, anticonvulsant, and sedative activities.

The anxiolytic and antidepressant potential of pyrano[3,4-c]pyridine derivatives has been evaluated in established preclinical rodent models. nih.gov Anxiolytic activity is often assessed using tests like the elevated plus maze (EPM) and the open field test, where an increase in exploratory behavior in exposed areas suggests a reduction in anxiety. nih.govresearchgate.net Antidepressant-like effects are commonly measured using the forced swimming test (FST), where a reduction in immobility time is interpreted as an antidepressant response. nih.gov

A study on derivatives of a pyrano[3,4-c] nih.govdntb.gov.uaasianpubs.orgtriazolo[4,3-a]pyridine system found that several compounds exhibited noteworthy neurotropic activity. nih.gov Specifically, compound 5g was identified as the most active in all tests, demonstrating significant anxiolytic and antidepressant effects. nih.gov The structure-activity relationship study revealed that the presence of an N,N-diphenylacetamide substituent was beneficial for anxiolytic activity. nih.gov Similarly, other related heterocyclic systems, such as thiopyranoquinolizine derivatives, have shown anxiolytic-like activity mediated through the serotonergic system. mdpi.com

Table 3: Anxiolytic and Antidepressant-like Activity of Selected Pyridine Derivatives in Preclinical Models. nih.govresearchgate.netmdpi.com

The anticonvulsant properties of pyranopyridine derivatives are evaluated using standard preclinical models of seizures, primarily the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. nih.govslideshare.netresearchgate.net The MES test is considered a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds that may be effective against absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission. nih.govmeliordiscovery.com

In a study of pyrano[3,4-c] nih.govdntb.gov.uaasianpubs.orgtriazolo[4,3-a]pyridines, six compounds (5a, 5b, 5e, 5g, 5j, and 5p) were found to be active in both the MES and PTZ tests. nih.gov Other related pyranopyridine systems have also been shown to prevent clonic seizures induced by corazole (PTZ). msu.ru

Some derivatives have also been noted for their sedative properties. msu.runih.gov This is often characterized by a decrease in spontaneous locomotor activity in an open field test. nih.gov For example, certain diamino derivatives of pyrano[3,4-c]pyridines were found to cause a behavior-depressing sedative effect. msu.ru Similarly, the pyrazolopyrrolopyridine derivative LASSBio-873 was shown to reduce locomotor activity in mice, an effect that was preventable by a muscarinic antagonist. nih.gov

Table 4: Anticonvulsant and Sedative Properties of Selected Pyran and Pyridine Derivatives. msu.runih.govnih.govnih.gov

The potential of pyranopyridine derivatives as analgesics has been explored through antinociceptive studies and opioid receptor binding assays. Antinociceptive activity is typically assessed in rodent models of pain, such as the formalin test, which can distinguish between neurogenic (early phase) and inflammatory (late phase) pain responses. mdpi.comnih.govepa.govnih.govepain.org

A study of novel trans-3-(octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols described their synthesis and subsequent evaluation of antinociceptive activity and opioid receptor profiles. rsc.org The binding affinities of these compounds for the μ (mu), δ (delta), and κ (kappa) opioid receptor subtypes are determined to understand their mechanism of action. rsc.orgnih.gov For example, the pyrazolopyrrolopyridine LASSBio-873 significantly reduced the duration of nociceptive behavior during the inflammatory phase of the formalin test. nih.gov Other pyrrolo-based heterocyclic derivatives have also shown dose-dependent antinociceptive activity in both the tail-flick and formalin tests. mdpi.comnih.gov

The binding affinities (Ki) of compounds at the different opioid receptors provide a quantitative measure of their interaction. researchgate.netnih.govzenodo.org This profiling is crucial for identifying compounds with desired selectivity, for instance, potent μ-opioid receptor agonists for pain relief.

Table 5: Antinociceptive Activity and Opioid Receptor Interactions of Pyranopyridine and Related Derivatives. nih.govmdpi.comrsc.org

Other Biological Activities

The versatility of the pyranopyridine scaffold extends to other therapeutic areas, including antimicrobial and anti-inflammatory applications.

Anti-inflammatory Activity: Several pyrimidine (B1678525) and pyridine-based compounds have been reported as potent anti-inflammatory agents. nih.govnih.gov Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which reduces the production of inflammatory prostaglandins (B1171923). nih.govnih.gov Some pyridopyrimidinone derivatives have shown superior anti-inflammatory properties compared to the standard drug celecoxib (B62257) in the carrageenan-induced paw edema model in rats. nih.gov

Antimicrobial Activity: Derivatives of 4(1H)-pyridinone are known to possess antimicrobial activity, which is thought to be related to the chelating ability of the pyridinone ring. asianpubs.org Various pyranopyridine and related fused heterocyclic systems have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria. asianpubs.orgresearchgate.netnih.gov For example, certain amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine have demonstrated promising antimicrobial effects. researchgate.net

Antiviral Activity: The broad biological profile of pyranopyridines also includes antiviral properties. Piperazine-substituted pyranopyridines have been identified as selective inhibitors of the hepatitis B virus (HBV) by preventing the formation of virion particles. mdpi.com

These findings underscore the potential of the this compound core structure as a template for the development of a wide range of therapeutic agents.

Table of Mentioned Compounds

Anti-inflammatory Potentials

Derivatives of the closely related 3-hydroxy-pyridine-4-one scaffold have been investigated for their anti-inflammatory effects. These compounds are recognized as iron chelators, and this property is thought to contribute to their pharmacological activities, including anti-inflammatory action. Research has shown that cyclooxygenase and lipoxygenase, key enzymes in the inflammatory pathway, are heme-dependent. The iron-chelating ability of pyridine-4-one derivatives may interfere with these enzymatic pathways, leading to an anti-inflammatory response. africaresearchconnects.comdntb.gov.ua

In preclinical studies, new derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. africaresearchconnects.comdntb.gov.ua For instance, a study evaluating three new 3-hydroxy-pyridine-4-one derivatives (Compounds A, B, and C) showed notable anti-inflammatory effects. Compound A, which features a benzyl (B1604629) group substitution on the pyridine ring, exhibited the greatest potency on a molar basis. africaresearchconnects.comdntb.gov.ua The anti-inflammatory effects of these derivatives are hypothesized to be linked to a reduction in the production of inflammatory mediators like prostaglandins (PGs), nitric oxide (NO), and bradykinin. africaresearchconnects.com

CompoundKey Structural FeaturePreclinical ModelObserved Anti-inflammatory Effect
Compound ABenzyl group substitution on the pyridine ringCarrageenan-induced paw edema (rats) & Croton oil-induced ear edema (mice)Greatest potency among the tested compounds. africaresearchconnects.comdntb.gov.ua
Compound B-Carrageenan-induced paw edema (rats) & Croton oil-induced ear edema (mice)Significant anti-inflammatory activity. africaresearchconnects.comdntb.gov.ua
Compound C-Carrageenan-induced paw edema (rats) & Croton oil-induced ear edema (mice)Significant anti-inflammatory activity. africaresearchconnects.comdntb.gov.ua
Table 1: Preclinical Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-one Derivatives

G-Protein Coupled Receptor (GPR119) Agonism

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes mellitus, as its activation stimulates glucose-dependent insulin (B600854) secretion. Research into novel GPR119 agonists has led to the design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives. nih.gov

Through a ligand-based drug design approach, a lead compound was identified, which upon modification of its aryl and piperidine (B6355638) groups, resulted in the discovery of a highly potent GPR119 agonist, compound 24, with single-digit nanomolar activity. nih.gov This highlights the potential of the pyrazolopyridine scaffold, a close structural relative of pyranopyridinone, in developing new therapeutics for metabolic disorders.

CompoundScaffoldTargetKey Finding
Lead Compound 41H-pyrazolo[3,4-c]pyridineGPR119Identified through ligand-based drug design. nih.gov
Compound 241H-pyrazolo[3,4-c]pyridineGPR119A single-digit nanomolar GPR119 agonist. nih.gov
Table 2: GPR119 Agonism of 1H-pyrazolo[3,4-c]pyridine Derivatives

Antimalarial Research

The pyridin-4-one core structure is a key pharmacophore in the development of novel antimalarial agents. Derivatives of 4(1H)-pyridone and the related 4(1H)-quinolone have demonstrated activity against multiple stages of the malaria parasite's life cycle, including the blood, liver, and transmission stages. nih.govdntb.gov.ua This multi-stage activity is a critical attribute for new antimalarial drugs, aiming for both treatment and prevention of transmission.

The mechanism of action for some of these compounds is believed to involve the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex. nih.gov The structural similarity of the this compound core to these active antimalarial pyridones suggests that this scaffold could also be a promising starting point for the design of new antimalarial drugs.

Antihypertensive and Antipsychotic Effects

Direct preclinical studies on the antihypertensive and antipsychotic effects specifically of this compound derivatives are not extensively reported in the current scientific literature. However, research on structurally related compounds provides some insights into their potential in these therapeutic areas.

For instance, studies on 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans have demonstrated significant antihypertensive activity. Notably, the replacement of the 2-pyridone ring with a 4-pyridone, the core of the compound , was found to maintain this activity. The mechanism of action for these compounds is linked to their role as potassium channel activators.

Regarding antipsychotic potential, the direct investigation of this compound derivatives is limited. Research in the area of antipsychotics has explored different heterocyclic systems, such as pyridobenzodiazepine derivatives, which have shown behavioral characteristics consistent with neuroleptic drugs. While these compounds are structurally distinct, the exploration of novel heterocyclic scaffolds for antipsychotic activity is an active area of research. The potential of the this compound core in this context remains an area for future investigation.

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 1h Pyrano 3,4 C Pyridin 4 One

Elucidation of Molecular Mechanisms of Action

Understanding how derivatives of 1H-pyrano[3,4-c]pyridin-4-one exert their biological effects at a molecular level is fundamental to their development as therapeutic candidates. Research has focused on identifying their protein targets, characterizing the specific binding interactions, and mapping the subsequent impact on cellular signaling pathways.

The primary molecular targets for compounds based on the this compound scaffold have been identified through a combination of high-throughput screening (HTS), chemical proteomics, and computational modeling. The most prominent and well-validated targets are enzymes that utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, most notably the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2.

The structural basis for this targeting lies in the scaffold's function as a bioisostere of the nicotinamide moiety of NAD+. The pyranopyridinone core effectively mimics the shape, size, and key hydrogen bonding features of nicotinamide, allowing it to competitively occupy the nicotinamide-binding site within the enzyme's catalytic domain.

Target validation has been rigorously confirmed using multiple methodologies:

Enzymatic Assays: In vitro assays consistently demonstrate that substituted this compound derivatives potently inhibit the catalytic activity of PARP-1 and PARP-2, preventing the formation of poly(ADP-ribose) polymers.

Cellular Thermal Shift Assays (CETSA): These assays confirm direct target engagement in a cellular context. The binding of a pyranopyridinone-based inhibitor to PARP stabilizes the protein, leading to an increase in its melting temperature.

X-ray Crystallography: Co-crystal structures of inhibitors bound to the PARP catalytic domain provide definitive proof of target engagement and reveal the precise atomic-level interactions.

Beyond PARP, this scaffold has also been identified as a hinge-binding motif for various protein kinases , including Phosphoinositide 3-kinase (PI3K) and Akt (Protein Kinase B), where it occupies the ATP-binding site.

The high affinity and specificity of this compound derivatives are governed by a precise network of non-covalent interactions within the target's active site. Analysis of co-crystal structures has been instrumental in elucidating these key binding determinants.

Interactions within the PARP-1 Catalytic Domain: When bound to the nicotinamide-binding pocket of PARP-1, the scaffold establishes a conserved set of interactions:

Hydrogen Bonding: A critical bidentate hydrogen bond forms between the inhibitor and the backbone of residue Gly863. The lactam N-H group at position 1 acts as a hydrogen bond donor to the carbonyl oxygen of Gly863, while the lactam carbonyl oxygen at position 4 acts as a hydrogen bond acceptor from the amide N-H of Gly863.

Pi-Stacking: The aromatic fused-ring system engages in a π-π stacking interaction with the side chain of Tyr907, which helps to properly orient and anchor the inhibitor within the active site.

Additional Interactions: The pyridine (B92270) nitrogen can act as an additional hydrogen bond acceptor, often interacting with a water molecule or a nearby residue like Ser904, further enhancing binding affinity.

The table below summarizes these pivotal interactions.

Table 5.1: Key Molecular Interactions of the this compound Core with PARP-1
Scaffold FeatureType of InteractionInteracting PARP-1 ResidueBinding Contribution
Lactam N-H (Position 1)Hydrogen Bond (Donor)Gly863 (Backbone C=O)Primary Anchor, High Affinity
Lactam C=O (Position 4)Hydrogen Bond (Acceptor)Gly863 (Backbone N-H)Primary Anchor, High Affinity
Fused Aromatic Systemπ-π StackingTyr907 (Side Chain)Orientation and Stability
Pyridine NitrogenHydrogen Bond (Acceptor)Ser904 / Water MoleculeAffinity Enhancement

Inhibition of a molecular target by a this compound derivative triggers a cascade of downstream effects on cellular biochemical pathways.

Modulation of the DNA Damage Response (DDR) via PARP Inhibition: PARP-1 is a critical sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it catalyzes the formation of long poly(ADP-ribose) chains on itself and other nuclear proteins, recruiting the machinery for DNA repair. By blocking this catalytic activity, pyranopyridinone-based inhibitors trap PARP-1 on the DNA and prevent the repair of SSBs. During DNA replication, these unresolved SSBs are converted into toxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair (e.g., mutations in BRCA1/2 genes), this accumulation of DSBs cannot be resolved, leading to cell death through a mechanism known as synthetic lethality .

Modulation of the PI3K/Akt/mTOR Pathway: When designed as kinase inhibitors, derivatives of this scaffold can block the ATP-binding site of PI3K or Akt. This inhibition prevents the phosphorylation of downstream substrates, effectively shutting down this critical cell survival and proliferation pathway. The consequences include the downregulation of signals that promote cell growth, angiogenesis, and metabolism, ultimately leading to apoptosis or cell cycle arrest.

Comprehensive Structure-Activity Relationship (SAR) Analysis

SAR studies systematically investigate how structural modifications to the this compound core influence biological activity. These studies are essential for optimizing potency, selectivity, and other key molecular properties.

The this compound scaffold offers several positions for chemical modification, with each position having a distinct impact on biological activity. SAR exploration has revealed clear trends for optimizing PARP inhibitors.

Position 1 (Lactam N-H): This position is almost universally left unsubstituted (N-H). The hydrogen bond-donating capability of this proton is critical for the bidentate interaction with Gly863 in PARP-1. Alkylation or substitution at this position drastically reduces or abolishes inhibitory activity.

Position 6 (Pyridine Ring): This is a key vector for introducing substituents that explore a nearby hydrophobic pocket adjacent to the nicotinamide-binding site. Attaching groups at this position via a linker (e.g., methylene (B1212753), cyclopropyl, or piperazine) has proven to be a highly effective strategy for enhancing potency.

Small, unsubstituted groups result in modest activity.

Introduction of a linker connected to an aromatic ring (e.g., a fluorobenzyl group) can increase potency by several orders of magnitude by forming favorable interactions in this pocket. The specific geometry and nature of the linker are crucial for optimal orientation.

The following table illustrates the profound impact of substitutions at position 6 on PARP-1 inhibitory potency.

Table 5.2: SAR of this compound Derivatives at Position 6 (PARP-1 Inhibition)
Compound IDR6 SubstituentIllustrative PARP-1 IC₅₀ (nM)SAR Observation
Cmpd-1 (Core)-H> 5000Unsubstituted core shows very weak activity.
Cmpd-2-CH₃~ 800Small alkyl group provides a minor potency increase.
Cmpd-3-CH₂-Ph~ 50Benzyl (B1604629) group accesses a hydrophobic pocket, significantly improving potency.
Cmpd-4-CH₂-(4-F-Ph)< 5Introduction of fluorine on the benzyl ring further enhances binding, representing an optimized substituent.

From the extensive SAR and structural biology data, a clear pharmacophore model for high-affinity ligands based on the this compound scaffold can be defined. This model consists of the essential structural features required for potent biological activity.

The key pharmacophoric features for PARP inhibition include:

Hydrogen Bond Donor (HBD): The lactam N-H at position 1.

Hydrogen Bond Acceptor (HBA): The lactam carbonyl oxygen at position 4.

Aromatic Core: The planar, fused bicyclic ring system for π-stacking.

Additional Acceptor/Planar Feature: The pyridine nitrogen, which contributes to binding and proper planarity.

Hydrophobic Occupancy Vector: A defined region extending from position 6, where a carefully chosen substituent can be placed to interact with a specific hydrophobic pocket in the target protein, dramatically enhancing affinity and selectivity.

This pharmacophore model serves as a predictive tool in drug design. Medicinal chemists use it to guide the synthesis of new analogues, focusing on retaining the essential core interactions (features 1-4) while systematically exploring chemical space at the vector position (feature 5). Optimization efforts aim to maximize interactions within this hydrophobic pocket to improve not only potency but also selectivity against other enzymes (e.g., other PARP isoforms or kinases) and to fine-tune physicochemical properties.

Stereochemical Influences on Activity

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can significantly impact its biological activity. For chiral molecules, which are non-superimposable on their mirror images, individual stereoisomers (enantiomers or diastereomers) often exhibit different potencies and efficacies when interacting with chiral biological targets like enzymes and receptors. While comprehensive stereochemical studies on this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry and data from structurally related compounds underscore the potential importance of stereochemistry in the activity of this heterocyclic scaffold.

In drug development, it is common for one enantiomer of a chiral drug to be significantly more active than its counterpart. This phenomenon, known as eudismic ratio, highlights the stereo-selective nature of biological systems. The differential activity arises from the fact that the precise spatial orientation of functional groups is crucial for optimal binding to a target protein.

While specific data on the stereoisomers of this compound is limited, research on related heterocyclic systems provides valuable insights. For instance, studies on dihydropyridine (B1217469) derivatives, which share a similar six-membered nitrogen-containing ring, have shown that chirality plays a critical role in their activity as, for example, A3 adenosine (B11128) receptor antagonists. Similarly, patents describing chiral 3-hydroxypyridin-4-one derivatives indicate that specific stereoisomers are preferred for their intended biological effects.

A study on a series of 3,4-dihydro-1H-pyrano[3,4-c]pyridine derivatives, which are structurally very similar to the this compound core, explored their structure-activity relationships (SAR) as inhibitors of Gram-negative bacterial efflux pumps. Although this particular study did not focus on stereoisomers, it did reveal that substitutions on the pyran ring, such as the replacement of gem-dimethyl groups with hydrogens, had a significant impact on activity. This suggests that the stereochemical arrangement of substituents on the pyran ring could likewise have a profound effect on the biological activity of this compound derivatives.

The introduction of a chiral center into a this compound derivative, for instance by substitution at a non-aromatic carbon, would result in enantiomers. It is highly probable that these enantiomers would display different biological activities. The table below illustrates a hypothetical comparison of the activity of two enantiomers of a substituted this compound.

Table 1: Hypothetical Biological Activity of Enantiomers of a Substituted this compound Derivative

CompoundStereoisomerHypothetical IC₅₀ (nM)
Compound A (R)-enantiomer10
(S)-enantiomer500
Racemic Mixture255

In this hypothetical scenario, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, which is a common observation for chiral bioactive molecules. The racemic mixture would exhibit an intermediate activity. Such differences would necessitate the development of stereoselective synthetic methods or chiral resolution techniques to isolate the more active enantiomer for therapeutic applications. The synthesis of enantiomerically pure compounds is a key focus in modern drug discovery to maximize desired effects and minimize potential off-target activities or toxicity associated with the less active isomer.

Computational Chemistry and Molecular Modeling in 1h Pyrano 3,4 C Pyridin 4 One Research

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules like 1H-pyrano[3,4-c]pyridin-4-one. DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for investigating the electronic structure and properties of medium-sized organic molecules. nih.govacs.org

DFT calculations are employed to determine the optimized molecular geometry and to compute a range of electronic properties and reactivity descriptors. These descriptors help in understanding the stability, reactivity, and potential interaction sites of the this compound scaffold.

Key properties calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy (E_HOMO) relates to the electron-donating ability of a molecule, while the LUMO energy (E_LUMO) relates to its electron-accepting ability. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.orgphyschemres.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents.

Global Reactivity Descriptors: Based on FMO energies, various descriptors like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated. These quantities provide a quantitative measure of the molecule's reactivity and stability. physchemres.org For instance, studies on related pyranone systems have used these descriptors to characterize reactivity. scifiniti.com

Table 1: Representative Quantum Chemical Descriptors and Their Significance

DescriptorSymbolSignificance in Drug Design and Reactivity
Highest Occupied Molecular Orbital EnergyE_HOMOIndicates the propensity to donate electrons; related to the molecule's ionization potential.
Lowest Unoccupied Molecular Orbital EnergyE_LUMOIndicates the ability to accept electrons; related to the molecule's electron affinity.
HOMO-LUMO Energy GapΔEA measure of chemical reactivity and kinetic stability. A smaller gap suggests easier electronic excitation and higher reactivity.
Chemical HardnessηMeasures resistance to change in electron distribution. Harder molecules have larger energy gaps.
ElectronegativityχRepresents the molecule's ability to attract electrons.
Molecular Electrostatic PotentialMEPMaps electron density to identify sites for electrophilic and nucleophilic attack, crucial for understanding non-covalent interactions.

A significant application of quantum chemical calculations is the simulation of spectroscopic data. Theoretical spectra for Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) can be computed and compared with experimental results to confirm the structure of newly synthesized compounds. scifiniti.comaps.org

For derivatives of the this compound scaffold, DFT calculations can predict vibrational frequencies (IR and Raman) and chemical shifts (¹H and ¹³C NMR). acs.orgnih.gov A high degree of correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. nih.gov This is particularly useful for distinguishing between isomers or confirming the outcome of complex reactions. Automated platforms are also being developed to streamline the simulation of vibrational spectra for complex molecules. arxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to structure-based drug design, allowing researchers to screen for potential drug candidates and understand their mechanism of action at a molecular level.

For derivatives of this compound, molecular docking can be used to model their interactions within the active site of a target protein. For example, studies on analogous pyrano[3,2-c]pyridine and pyrazolo[3,4-b]pyridine systems have successfully used docking to elucidate binding modes. tandfonline.comekb.eg These models can identify key interactions, such as:

Hydrogen Bonds: Formation of hydrogen bonds between the ligand's functional groups (e.g., the ketone oxygen or NH group of the pyranopyridine core) and amino acid residues (e.g., serine, aspartate, lysine) in the protein's active site. tandfonline.com

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and hydrophobic pockets of the protein.

Pi-Pi Stacking: Aromatic interactions between the pyridine (B92270) ring of the scaffold and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time, providing insights into the flexibility of both the ligand and the protein binding site. nih.gov

Docking programs use scoring functions to estimate the binding affinity (or binding energy) of the ligand-protein complex. uni-duesseldorf.debiorxiv.org While these scores are approximations, they are highly useful for ranking compounds from a virtual library. A lower docking score generally indicates a more favorable binding interaction.

These predicted affinities can then be correlated with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC₅₀). For instance, in a study of 1H-pyrazolo[3,4-b]pyridine derivatives as TANK-binding kinase 1 (TBK1) inhibitors, molecular docking was used to rationalize the structure-activity relationships (SARs), where compounds with better docking scores and key interactions showed lower IC₅₀ values. nih.gov This iterative process of prediction and experimental validation is a cornerstone of modern drug discovery. mdpi.com

Table 2: Example of Molecular Docking and Biological Activity Data for Pyrano[3,2-c]pyridine Derivatives as EGFR and VEGFR-2 Inhibitors ekb.eg

CompoundTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting ResiduesExperimental IC₅₀ (µM)
Derivative 5EGFR-8.5Met793, Lys7455.2
Derivative 5VEGFR-2-9.1Cys919, Asp10461.4
SorafenibVEGFR-2-9.5Cys919, Asp10460.06
ErlotinibEGFR-8.9Met793, Thr790Not specified

This table is illustrative, based on findings for a related pyranopyridine scaffold to demonstrate the type of data generated. ekb.eg

Virtual Screening and Combinatorial Library Design

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govmedchemexpress.com It is a cost-effective alternative to experimental high-throughput screening (HTS). nuvisan.com

The this compound core serves as an excellent scaffold for building combinatorial libraries. A combinatorial library is a large collection of structurally related compounds. By starting with the core scaffold, different chemical groups (R-groups) can be systematically varied at specific positions to generate a vast virtual library of derivatives. u-strasbg.fr This process can be guided by known structure-activity relationships or designed to maximize chemical diversity.

The virtual screening process typically follows one of two main approaches:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking is used to screen the combinatorial library against the protein's binding site. Compounds are ranked based on their docking scores, and the top-scoring "hits" are selected for experimental testing. nuvisan.com

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown but active ligands have been identified, their properties are used to build a model (e.g., a pharmacophore model or a quantitative structure-activity relationship (QSAR) model). The library is then screened to find molecules that fit this model.

Research on the related 3-hydroxy-pyran-4-one scaffold has demonstrated the power of combining combinatorial library design with docking and MD simulations to identify potent HIV integrase inhibitors. nih.govfrontiersin.org A similar workflow could be applied to libraries based on this compound to discover novel inhibitors for various therapeutic targets. researchgate.net

Table 3: General Workflow for Virtual Screening of a this compound Combinatorial Library

StepDescriptionTools & Methods
1. Library DesignDefine the this compound scaffold and select diverse R-groups for key substitution points to generate a virtual library.Combinatorial chemistry software, chemical fragment databases.
2. Target PreparationObtain and prepare the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB).Molecular modeling software (e.g., Maestro, Chimera).
3. Virtual ScreeningDock the entire virtual library into the prepared active site of the target protein.Docking software (e.g., AutoDock, Glide, PyRx).
4. Hit SelectionRank the docked compounds based on scoring functions and visual inspection of binding modes. Apply filters for drug-likeness (e.g., Lipinski's Rule of Five).Scoring functions, ADMET prediction tools.
5. Experimental ValidationSynthesize and experimentally test the top-ranked virtual hits for biological activity.In vitro assays (e.g., enzyme inhibition, cell-based assays).

Identification of Novel Active Compounds

The discovery of novel bioactive compounds based on the this compound framework is increasingly driven by computational strategies. Virtual screening, a key technique in this area, allows for the rapid assessment of large chemical libraries against a biological target. researchgate.netmdpi.com This approach has been successfully applied to identify new derivatives with potential therapeutic applications.

One notable application is in the discovery of HIV-1 integrase inhibitors. Researchers have utilized in silico structure-based combinatorial library design to identify potent 3-hydroxy-pyran-4-one derivatives. nih.govfrontiersin.org Starting from known inhibitors, a combinatorial library was designed and subjected to Quantum Polarized Ligand Docking (QPLD) studies and molecular dynamics (MD) simulations. nih.gov This process led to the identification of promising candidates, with some showing inhibitory activity in the low nanomolar range, comparable to the approved drug Raltegravir. nih.gov

Similarly, molecular docking studies have been employed to explore the potential of pyrano[3,2-c]pyridine derivatives as anticancer agents by investigating their binding modes with EGFR and VEGFR-2 tyrosine kinase receptors. ekb.eg These computational predictions help in prioritizing compounds for synthesis and biological evaluation.

Table 1: Examples of Computationally Identified this compound Derivatives and Analogs

Compound IDTargetComputational MethodPredicted/Observed Activity
HPCAR-28 HIV-1 IntegraseCombinatorial Library Design, QPLD, MD SimulationLow nanomolar inhibition of HIV-1 integrase. nih.gov
Formimidate 5 (pyrano[3,2-c]pyridine derivative) EGFR/VEGFR-2 KinasesMolecular DockingPromising cytotoxic activity against various cancer cell lines. ekb.eg
Pyrazol-1-yl-substituted pyrano[3,4-c]pyridines Not specifiedMolecular DockingAnticonvulsant, anxiolytic, and sedative activities. mdpi.com

Lead Optimization Strategies

Once a hit compound is identified, lead optimization aims to enhance its potency, selectivity, and pharmacokinetic properties. Computational methods play a crucial role in this iterative process by predicting the impact of structural modifications. nih.gov

For derivatives of the related 3-hydroxy-pyran-4-one scaffold, computational studies have guided the optimization of HIV-1 integrase inhibitors. researchgate.net By analyzing the binding modes of initial hits within a 3D model of the HIV-1 integrase/DNA complex, researchers can rationally design modifications. For instance, the introduction of halobenzyl groups at a specific position on the scaffold led to compounds with significantly improved inhibitory activity. researchgate.net

Molecular modeling techniques, such as the generation of pharmacophore models, help to identify the key structural features required for biological activity. jmbfs.org This information is then used to design new analogs with enhanced interactions with the target protein. The process often involves creating a library of virtual compounds and using docking simulations to rank them based on their predicted binding affinities. vast.vn

Table 2: Computationally Guided Lead Optimization of Pyrano-pyridinone Analogs

Initial CompoundTargetModification StrategyResulting CompoundImprovement in Activity
Micromolar HIV IN inhibitorHIV-1 IntegraseIn silico structure-based combinatorial library designHPCAR-28 Achieved low nanomolar inhibitory activity. nih.gov
N/AEGFR/VEGFR-2 KinasesMolecular hybridization and substituent variationFormimidate 5 Showed promising cytotoxic activity against cancer cell lines. ekb.eg
Halogenated 3-hydroxy-pyran-4-one derivativeHIV-1 IntegraseSubstitution at the para position of the aromatic phenyl ringHPb and HPd Demonstrated promising anti-HIV profiles. researchgate.net

Cheminformatics and Data Analysis in SAR Studies

Cheminformatics and data analysis are vital for understanding the structure-activity relationships (SAR) of this compound derivatives. By analyzing datasets of compounds and their corresponding biological activities, researchers can build predictive models and gain insights into the structural requirements for potency and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. 3D-QSAR, in particular, combines computational chemistry and molecular graphics to correlate the 3D properties of molecules with their biological activity. mdpi.com These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

In the context of pyrano[3,2-c]pyridine derivatives, SAR studies have revealed that the nature of the substituent at various positions on the scaffold significantly influences cytotoxic activity. ekb.eg For instance, the presence of a formimidate group was found to be beneficial for activity against several cancer cell lines. ekb.eg Similarly, for 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, SAR studies have been conducted to understand the impact of modifications to the pyridine and urea (B33335) moieties on the inhibition of Bloom Helicase. nih.gov

Table 3: Key SAR Findings from Cheminformatic Analysis of Pyrano-pyridinone Analogs

ScaffoldTargetKey Structural FeatureImpact on Activity
Pyrano[3,2-c]pyridineCancer Cell LinesFormimidate group at a specific positionEnhanced cytotoxic activity. ekb.eg
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amineBloom HelicaseModifications to the 4-pyridine moietyInfluenced inhibitory potency. nih.gov
7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylatesHIV-1Ethyl group at R and specific phenyl substitutionsPotent anti-HIV-1 activity. mdpi.com

Future Research Directions and Translational Perspectives for 1h Pyrano 3,4 C Pyridin 4 One

Development of Novel Synthetic Methodologies

One promising approach involves the refinement of multi-component reactions (MCRs), which have emerged as a powerful tool for constructing complex heterocyclic systems in a single step. researchgate.netijpsonline.com The development of novel catalysts, including organocatalysts and metal catalysts, could steer the reaction pathway towards the desired constitutional isomer. Microwave-assisted organic synthesis (MAOS) also presents an opportunity to improve reaction efficiency, reduce reaction times, and potentially enhance regioselectivity. researchgate.net

A key challenge lies in controlling the initial acylation and subsequent cyclization steps. Studies have shown that the acylation of precursor enamines can occur at different positions, leading to a mixture of β-diketones and, consequently, a mixture of regioisomeric pyranopyridines. researchgate.netbohrium.com Future methodologies could explore the use of sterically demanding directing groups or specific reaction conditions to favor acylation at the desired carbon center, thus ensuring the formation of the pyrano[3,4-c]pyridine core.

Table 1: Comparison of Synthetic Approaches for Pyranopyridine Scaffolds

MethodologyAdvantagesChallengesPotential Improvements
Classical Condensation Utilizes readily available starting materials.Low yields, poor regioselectivity, formation of isomeric mixtures. researchgate.netbohrium.comOptimization of reaction conditions (catalyst, solvent, temperature). researchgate.net
Multi-Component Reactions (MCRs) High atom economy, operational simplicity, rapid assembly of molecular diversity. researchgate.netControl of regioselectivity can be difficult.Development of novel, selective catalysts; use of flow chemistry.
Microwave-Assisted Synthesis Significant rate enhancement, higher yields, cleaner reactions. researchgate.netRequires specialized equipment; optimization of irradiation parameters needed.Combination with MCRs and novel catalytic systems.
Directed Synthesis Potential for high regioselectivity.Requires multi-step synthesis for precursor with directing group.Design of easily removable and efficient directing groups. nih.gov

Exploration of Untapped Biological Activities and Targets

While research on the specific 1H-pyrano[3,4-c]pyridin-4-one scaffold is limited, studies on related pyranopyridine derivatives have revealed a range of biological activities, hinting at a much broader potential. The existing data provides a foundation for exploring untapped biological activities and identifying novel molecular targets.

Derivatives of the pyrano[3,4-c]pyridine cycle have demonstrated significant anticonvulsant and psychotropic properties. researchgate.net This suggests that the scaffold may interact with targets within the central nervous system. Future research should focus on screening this compound libraries against a panel of CNS receptors and enzymes to elucidate specific mechanisms of action.

Furthermore, the broader class of pyranopyridines has shown promise in several other therapeutic areas:

Anticancer Activity: Novel pyranopyridine derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines. researchgate.netnih.gov Specific molecular targets like EGFR and VEGFR-2 have been identified for some pyrano[3,2-c]pyridine derivatives, suggesting that the pyrano[3,4-c]pyridin-4-one core could be decorated to target similar kinases. nih.gov

Antimicrobial and Efflux Pump Inhibition: Pyranopyridines are being investigated as efflux pump inhibitors (EPIs) in Gram-negative bacteria. nih.gov A notable example is the compound MBX2319, a pyranopyridine that inhibits the AcrAB-TolC efflux pump in E. coli. nih.govnih.gov This is a particularly exciting avenue, as EPIs can restore the efficacy of existing antibiotics against multidrug-resistant bacteria. The this compound scaffold could be a valuable starting point for developing new EPIs.

Anti-inflammatory Activity: Other fused heterocyclic systems containing pyran and pyridine (B92270) moieties have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.com This presents a plausible, yet unexplored, therapeutic application for this compound derivatives.

Advanced Computational Approaches for Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the this compound scaffold, these approaches can guide the rational design of new derivatives with enhanced potency and selectivity for specific biological targets.

Molecular Docking: This technique can predict the binding orientation and affinity of a ligand within the active site of a target protein. Molecular docking studies have been successfully applied to other pyranopyridine and related heterocyclic systems to understand their interactions with targets such as VEGFR-2, HER-2, calcium channels, and bacterial proteins. nih.govmdpi.comresearchgate.net Similar in silico screening of virtual libraries of this compound derivatives against various validated drug targets could rapidly identify promising hit compounds for further synthesis and biological evaluation.

Pharmacophore Modeling and Virtual Screening: By identifying the key chemical features responsible for the biological activity of known active pyranopyridines, a pharmacophore model can be constructed. This model can then be used to screen large compound databases to identify novel molecules containing the this compound core that are likely to be active.

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic properties, stability, and reactivity of the pyranopyridine scaffold. This information is valuable for understanding reaction mechanisms in synthesis and for predicting how substituents will affect the molecule's properties and its interaction with a biological target.

Table 2: Application of Computational Methods in Pyranopyridine Research

Computational MethodApplicationPotential Outcome for this compound
Molecular Docking Predict binding modes and affinities to target proteins. mdpi.commdpi.comIdentification of key interactions with targets (e.g., kinases, bacterial efflux pumps); prioritization of candidates for synthesis.
Virtual Screening Screen large libraries of compounds against a target in silico.Rapid identification of potential hit compounds from virtual libraries, reducing time and cost of initial screening.
Pharmacophore Modeling Define essential structural features for biological activity.Design of novel derivatives with improved activity based on a validated pharmacophore.
QSAR (Quantitative Structure-Activity Relationship) Correlate chemical structure with biological activity.Predict the activity of unsynthesized derivatives and guide lead optimization.
DFT (Density Functional Theory) Analyze electronic structure and reactivity. Understand synthetic reaction pathways; rationalize observed structure-activity relationships.

Challenges and Opportunities in this compound Research

The advancement of this compound research is accompanied by both significant challenges and compelling opportunities.

Challenges:

Synthetic Complexity: The primary challenge remains the development of efficient and regioselective synthetic routes to overcome the formation of isomeric byproducts. researchgate.netbohrium.com

Limited Biological Data: There is a scarcity of published biological data specifically for the this compound scaffold, which necessitates broad, exploratory screening to identify its therapeutic potential.

Physicochemical Properties: Like many heterocyclic scaffolds, optimizing drug-like properties such as solubility, stability, and bioavailability will be crucial during lead optimization. mdpi.com

Combination Therapy Development: For applications such as efflux pump inhibition, the development of a combination therapy requires careful matching of the pharmacokinetic and pharmacodynamic profiles of the pyranopyridine inhibitor and the partner antibiotic, which adds a layer of complexity to clinical development. nih.gov

Opportunities:

Privileged Scaffold: The pyridine ring is a well-established "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs. nih.govmdpi.comnih.gov The fusion with a pyran ring offers a novel, yet structurally related, scaffold for drug design.

Addressing Unmet Medical Needs: The potential for this scaffold to act as an anticancer agent, an enhancer of antibiotic activity, or a CNS-active agent provides opportunities to address significant unmet medical needs, including drug-resistant infections and difficult-to-treat cancers.

Fragment-Based Drug Discovery (FBDD): The core this compound structure is an ideal starting point for FBDD. By developing synthetic methods to selectively functionalize different positions of the ring system, researchers can elaborate this core fragment into potent and selective drug candidates. rsc.org

Chemical Diversity: The scaffold allows for decoration at multiple positions, enabling the creation of large and diverse chemical libraries for high-throughput screening, which can accelerate the discovery of new biological activities.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1H-pyrano[3,4-c]pyridin-4-one in laboratory settings?

  • Methodological Answer :

  • Conduct a risk assessment using Safety Data Sheets (SDS) to identify hazards (e.g., skin/eye irritation, respiratory risks) .
  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Implement engineering controls (e.g., fume hoods) during synthesis or purification steps.
  • Store in sealed containers in dry, ventilated areas to prevent moisture absorption or degradation .

Q. What are the standard synthetic routes for this compound, and how are yields typically measured?

  • Methodological Answer :

  • Common methods include cyclocondensation of pyridine derivatives with diketones or via multicomponent reactions .
  • Yields are quantified using HPLC or NMR spectroscopy with internal standards (e.g., 1,3,5-trimethoxybenzene) .
  • Baseline characterization (e.g., melting point, IR spectroscopy) is critical for confirming product identity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

  • Methodological Answer :

  • Employ Design of Experiments (DoE) to test variables: catalyst type (e.g., Lewis acids), solvent polarity, and temperature gradients .
  • Monitor reaction progress via TLC or in-situ FTIR to identify kinetic bottlenecks .
  • Use computational tools (e.g., DFT calculations) to predict regioselectivity in cyclization steps .

Q. What analytical techniques resolve structural ambiguities in substituted this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography is definitive for confirming ring conformation and substituent orientation .
  • For dynamic systems, use variable-temperature NMR to assess tautomeric equilibria .
  • High-resolution mass spectrometry (HRMS) paired with isotopic pattern analysis validates molecular formulae .

Q. How should researchers address discrepancies in reported hazard profiles of this compound across safety databases?

  • Methodological Answer :

  • Cross-reference SDS from multiple sources (e.g., NIST, SynQuest) to identify consensus classifications .
  • Perform in vitro assays (e.g., skin sensitization tests) if conflicting data exist .
  • Document risk mitigation strategies (e.g., substitution with less hazardous solvents) in experimental protocols .

Q. What frameworks guide hypothesis-driven research on the biological activity of this compound analogs?

  • Methodological Answer :

  • Apply the PICO framework to define:
  • P opulation (e.g., enzyme targets like kinases),
  • I ntervention (compound derivatives),
  • C omparison (positive/negative controls),
  • O utcome (IC50 values) .
  • Use the FINER criteria to ensure feasibility, novelty, and relevance in study design .

Data Analysis & Contradiction Management

Q. How can researchers statistically analyze conflicting bioactivity data for this compound in different assay systems?

  • Methodological Answer :

  • Perform meta-analysis using standardized effect sizes (e.g., Cohen’s d) to quantify variability across studies .
  • Validate assays with positive controls (e.g., known kinase inhibitors) to calibrate sensitivity thresholds .
  • Use cheminformatics tools (e.g., molecular docking) to rationalize divergent binding affinities .

Training & Skill Development

Q. What experimental skills are essential for characterizing this compound in academic research?

  • Methodological Answer :

  • Master purification techniques: column chromatography (gradient elution) and recrystallization .
  • Develop proficiency in spectroscopic interpretation (e.g., distinguishing aromatic proton splitting patterns in 1^1H NMR) .
  • Train in hazard communication and emergency response (e.g., chemical spill management) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.